Technical Guide: Biological Targets and Applications of 5-(Bromoacetyl)-2-oxoindoline
Technical Guide: Biological Targets and Applications of 5-(Bromoacetyl)-2-oxoindoline
The following technical guide details the biological targets, mechanism of action, and experimental utility of 5-(Bromoacetyl)-2-oxoindoline . This document is structured for researchers in medicinal chemistry and chemical biology, focusing on its role as a covalent warhead-functionalized scaffold.[1]
[1]
Executive Summary & Chemical Logic
5-(Bromoacetyl)-2-oxoindoline (CAS: 105316-98-1) serves as a critical bifunctional chemical probe and synthetic intermediate in drug discovery.[1] Its structure integrates two distinct pharmacophores:[2]
-
The Oxindole Core (2-oxoindoline): A "privileged scaffold" that mimics the purine ring of ATP, allowing it to bind with high affinity to the hinge region of kinases and the active sites of phosphatases.
-
The 5-Bromoacetyl Moiety (
-haloketone): A highly reactive electrophile that functions as a covalent "warhead."[1] It specifically targets nucleophilic cysteine thiolates (and occasionally histidine imidazoles) via an mechanism.[1]
Primary Utility: Unlike reversible inhibitors (e.g., Sunitinib), this compound is used to design Targeted Covalent Inhibitors (TCIs) or to synthesize complex kinase inhibitors like Meridianins . It acts as a "seek-and-destroy" probe: the oxindole directs the molecule to ATP-binding pockets, while the bromoacetyl group irreversibly alkylates proximal non-catalytic cysteines.[1]
Biological Targets: The Kinase & Phosphatase Landscape
While 5-(Bromoacetyl)-2-oxoindoline is often a precursor, its intact structure possesses potent biological activity against specific enzyme classes.[1]
Primary Targets: Cyclin-Dependent Kinases (CDKs) & GSK-3
The oxindole scaffold is structurally homologous to the marine alkaloid Meridianin , a potent inhibitor of CDKs and Glycogen Synthase Kinase-3
-
Mechanism: The oxindole carbonyl and NH groups form hydrogen bonds with the "hinge region" residues (e.g., Leu83 in CDK2).
-
Covalent Capture: If a cysteine residue is present near the solvent-exposed region or the P-loop (e.g., Cys-199 in GSK-3
), the 5-bromoacetyl group can form a covalent thioether bond, converting a transient binder into an irreversible inhibitor.[1]
Secondary Targets: Protein Tyrosine Phosphatases (PTPs)
Oxindoles are established isosteres for the phosphotyrosine substrate of PTPs (e.g., PTP1B, SHP2).
-
Reactivity: The active site of PTPs contains a highly nucleophilic cysteine (the catalytic Cys-215 in PTP1B).[1]
-
Inhibition: 5-(Bromoacetyl)-2-oxoindoline acts as an affinity label.[1] The oxindole occupies the phosphotyrosine binding pocket, positioning the bromoacetyl group to alkylate the catalytic cysteine, resulting in irreversible enzyme inactivation.
Synthetic Derivative Targets (Meridianins)
This compound is the obligate starting material for the synthesis of Meridianin C , which targets:
-
CDK1/Cdc2: Regulators of the G2/M phase transition.
-
CK1 (Casein Kinase 1): Involved in Wnt signaling and circadian rhythms.
-
PIM Kinases: Proto-oncogenes involved in cell survival.[1]
Mechanistic Biochemistry: Covalent Alkylation
The biological activity is driven by the irreversible alkylation of nucleophiles.
Reaction Mechanism ( )
-
Recognition: The oxindole core binds reversibly (
) to the protein active site. -
Nucleophilic Attack: A deprotonated thiolate (
) from a cysteine residue attacks the -carbon of the bromoacetyl group.[1] -
Leaving Group Departure: Bromide (
) is displaced.[1] -
Adduct Formation: A stable thioether adduct is formed, permanently disabling the protein.
Selectivity Filter: The reactivity of the
Figure 1: Kinetic mechanism of covalent inhibition.[1] The oxindole scaffold drives initial binding affinity, facilitating the proximity-induced alkylation by the bromoacetyl warhead.[1]
Experimental Protocols
Synthesis of 5-(Bromoacetyl)-2-oxoindoline
Rationale: Commercial batches can degrade (hydrolysis of the C-Br bond).[1] Fresh synthesis ensures maximum electrophilicity.
Reagents: Oxindole (2-oxoindoline), Bromoacetyl chloride, Aluminum Chloride (
-
Preparation: Suspend oxindole (1.0 eq) in dry
or DCM under atmosphere. -
Acylation: Add
(3.0 eq) slowly at 0°C. Stir for 30 min. -
Addition: Dropwise addition of bromoacetyl chloride (1.2 eq). The reaction turns dark red/brown.
-
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (formation of a lower Rf spot).[1]
-
Quench: Pour onto crushed ice/HCl. The product precipitates as a solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Quality Control:
-NMR must show the singlet for at ppm.[1]
-
Covalent Labeling Assay (Mass Spectrometry)
Rationale: To verify if the compound covalently modifies the target protein (e.g., a Kinase domain).
Protocol:
-
Incubation: Incubate purified Kinase (1
M) with 5-(Bromoacetyl)-2-oxoindoline (10 M) in HEPES buffer (pH 7.5) for 60 minutes at 25°C. -
Control: Run a parallel sample with the non-reactive analog (5-acetyl-2-oxoindoline) to distinguish non-covalent binding.
-
Digestion: Quench with DTT (to scavenge excess probe), denature with Urea (8M), and digest with Trypsin overnight.
-
LC-MS/MS Analysis: Analyze peptides.
-
Search Parameter: Look for a mass shift of +120.02 Da (Mass of
group replacing H) or +119 Da depending on the specific adduct mechanism calculated.[1] -
Target Confirmation: The modified peptide will contain the specific cysteine residue.
-
Data Presentation: Target Sensitivity
The following table summarizes the sensitivity of enzyme classes to 5-(Bromoacetyl)-2-oxoindoline based on active site nucleophiles.
| Target Class | Active Site Feature | Interaction Mode | Outcome |
| PTP1B | Cys-215 (Catalytic) | Direct Alkylation | Complete Inactivation |
| CDK2 | Lys-33 / Glu-51 | H-Bonding (Oxindole) | Reversible Inhibition (mostly) |
| GSK-3 | Cys-199 (P-loop) | Proximity Alkylation | Irreversible Adduct |
| GAPDH | Cys-149 | Non-specific Alkylation | Activity Loss (Off-target) |
Synthesis Pathway to Kinase Inhibitors
The most significant application of this molecule is as the "Lego block" for constructing Meridianins and Indolinone-based drugs .[1]
Figure 2: Synthetic route converting the bromoacetyl scaffold into the meridianin kinase inhibitor class.[1]
References
-
Meridianin Synthesis & Activity
-
Oxindole Scaffold in Drug Discovery
-
Covalent Inhibition Mechanisms
-
Title: 5-(Bromoacetyl)salicylamide: A potent covalent inhibitor of various biological targets.[1]
- Source: BenchChem Technical Guide.
-
-
Chemical Reagent Data
